molecular formula C15H18N2O3 B7582138 2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide

2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide

Cat. No. B7582138
M. Wt: 274.31 g/mol
InChI Key: BDLREYWZSZVQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide, also known as Compound X, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. In

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide X has been studied extensively for its potential therapeutic applications. It has been found to have anticancer properties, with studies showing that it inhibits the growth of cancer cells in vitro and in vivo. 2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide X has also been studied for its potential use as an anti-inflammatory agent, with studies showing that it reduces inflammation in animal models of arthritis.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide X is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 and matrix metalloproteinases. 2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide X has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide X has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. 2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide X has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide X has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity and yield. This makes it a cost-effective compound for scientific research. However, one limitation of 2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide X is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide X. One area of research is to further elucidate its mechanism of action, which could lead to the development of more targeted therapies for cancer and inflammation. Another area of research is to study the pharmacokinetics and pharmacodynamics of 2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide X, which could provide valuable information for the development of clinical trials. Additionally, research could be conducted to investigate the potential use of 2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide X in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide X involves the reaction of 3,4-dimethylaniline with ethyl 2-oxo-4-piperidinecarboxylate to form 2-(3,4-dimethylphenyl)-N-(piperidin-3-yl)acetamide. This intermediate is then reacted with acetic anhydride to form 2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide X. The synthesis of 2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide X has been optimized to yield high purity and yield, making it a viable compound for scientific research.

properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(2,6-dioxopiperidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9-3-4-11(7-10(9)2)8-14(19)16-12-5-6-13(18)17-15(12)20/h3-4,7,12H,5-6,8H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLREYWZSZVQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2CCC(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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